molecular formula C18H19NO B11053103 N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

Katalognummer B11053103
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: PSSFXSMRTGTFEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-(1-methylcyclopropyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane (DCM) at a temperature of around 40-50°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at elevated pressure and temperature.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide (NaOH) at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-N-[2-(1-methylcyclopropyl)phenyl]propanamide
  • 4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide

Uniqueness

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

N-[2-(1-methylcyclopropyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H19NO/c1-18(11-12-18)15-9-5-6-10-16(15)19-17(20)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20)

InChI-Schlüssel

PSSFXSMRTGTFEC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.